REACTION_CXSMILES
|
[Cl:1]C1C(C([O-])=O)=NC2C(C=1)=CC=CC=2OC.O[C:18]1[C:27]2[C:22](=[C:23]([O:28][CH3:29])[CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([C:30]([O:32][CH3:33])=[O:31])[CH:19]=1.O=P(Cl)(Cl)Cl.C([O-])([O-])=O.[K+].[K+]>>[Cl:1][C:18]1[C:27]2[C:22](=[C:23]([O:28][CH3:29])[CH:24]=[CH:25][CH:26]=2)[N:21]=[C:20]([C:30]([O:32][CH3:33])=[O:31])[CH:19]=1 |f:3.4.5|
|
Name
|
Methyl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
chloro-8-methoxyquinoline-2-carboxylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC2=C(C=CC=C2C1)OC)C(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=CC(=NC2=C(C=CC=C12)OC)C(=O)OC
|
Name
|
|
Quantity
|
113 mL
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The dark reaction mixture
|
Type
|
ADDITION
|
Details
|
was poured onto ice
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off with suction
|
Type
|
CUSTOM
|
Details
|
recrystallized from DMF/water
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC(=NC2=C(C=CC=C12)OC)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.7 g | |
YIELD: PERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |